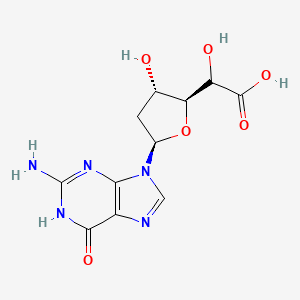
2'-Deoxyguanosine-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyguanosine-5’-carboxylic acid is a derivative of deoxyguanosine, a nucleoside component of DNA This compound is characterized by the presence of a carboxyl group at the 5’ position of the deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-5’-carboxylic acid typically involves the modification of deoxyguanosine. One common method includes the esterification of deoxyguanosine with a carboxylating agent under controlled conditions. The reaction is usually carried out in an anhydrous solvent, such as dimethylformamide (DMF), with a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxyl group.
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-5’-carboxylic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods are optimized for high yield and purity, ensuring the compound meets the standards required for various applications.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyguanosine-5’-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxyl group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles such as amines or thiols in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
2’-Deoxyguanosine-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is studied for its role in DNA repair and replication processes.
Medicine: Research explores its potential as a therapeutic agent in treating genetic disorders and cancers.
Industry: It is utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism by which 2’-Deoxyguanosine-5’-carboxylic acid exerts its effects involves its incorporation into DNA. The carboxyl group at the 5’ position can interact with various enzymes and proteins involved in DNA synthesis and repair. This interaction can influence the stability and function of DNA, thereby affecting cellular processes.
Molecular Targets and Pathways: The primary molecular targets include DNA polymerases and ribonucleotide reductases. The compound can inhibit the activity of these enzymes, thereby modulating DNA synthesis and repair pathways.
Comparison with Similar Compounds
Deoxyguanosine: Lacks the carboxyl group at the 5’ position.
2’-Deoxyadenosine-5’-carboxylic acid: Similar structure but with adenine instead of guanine.
2’-Deoxycytidine-5’-carboxylic acid: Contains cytosine instead of guanine.
Uniqueness: 2’-Deoxyguanosine-5’-carboxylic acid is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H13N5O6 |
|---|---|
Molecular Weight |
311.25 g/mol |
IUPAC Name |
2-[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13N5O6/c12-11-14-8-5(9(19)15-11)13-2-16(8)4-1-3(17)7(22-4)6(18)10(20)21/h2-4,6-7,17-18H,1H2,(H,20,21)(H3,12,14,15,19)/t3-,4+,6?,7-/m0/s1 |
InChI Key |
HVPNOWCCIZEBSA-UNYIURARSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)C(C(=O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



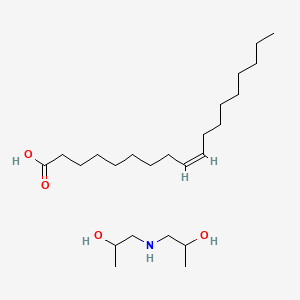
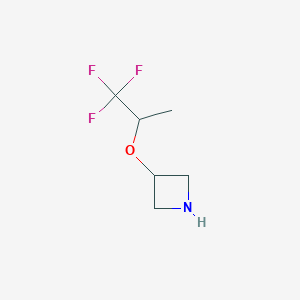

![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
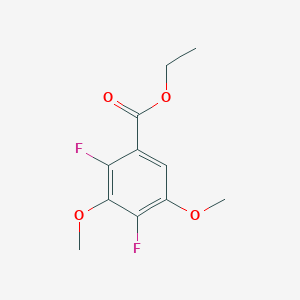
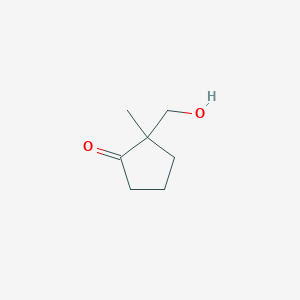
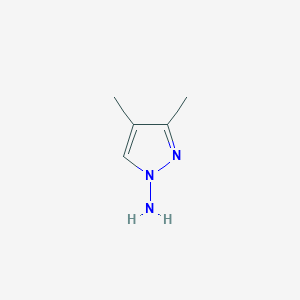

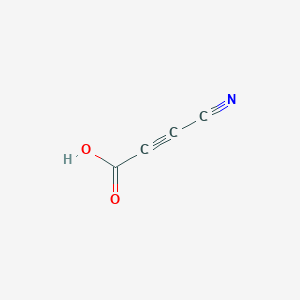
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
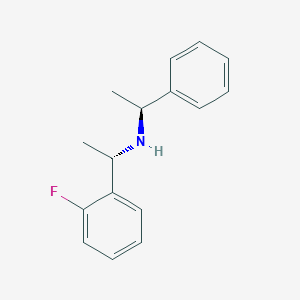
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)

